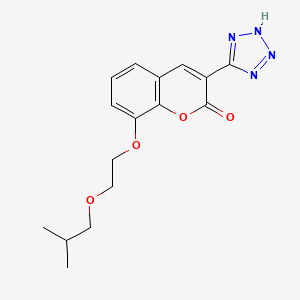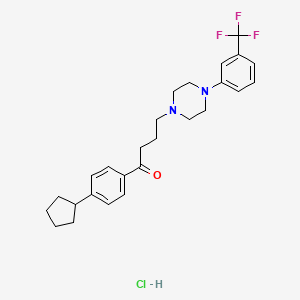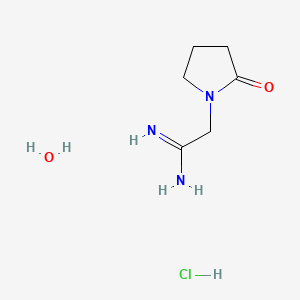
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate is a chemical compound with the molecular formula C6-H11-N3-O.Cl-H.H2-O and a molecular weight of 195.68 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrrolidine with ethanimidamide under controlled conditions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities, including antimicrobial and antiviral properties. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs .
Wirkmechanismus
The mechanism of action of 1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineethanimidamide, 2-oxo-, monohydrochloride, hydrate can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the range of reactions it can undergo .
Eigenschaften
CAS-Nummer |
92884-70-3 |
|---|---|
Molekularformel |
C6H14ClN3O2 |
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
2-(2-oxopyrrolidin-1-yl)ethanimidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH.H2O/c7-5(8)4-9-3-1-2-6(9)10;;/h1-4H2,(H3,7,8);1H;1H2 |
InChI-Schlüssel |
XFIZTNQZHDELDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CC(=N)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


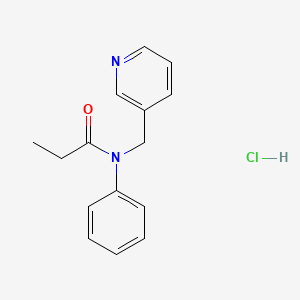
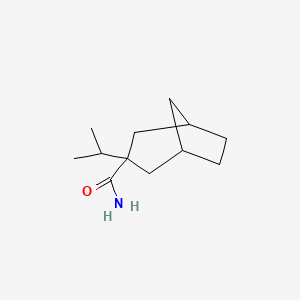
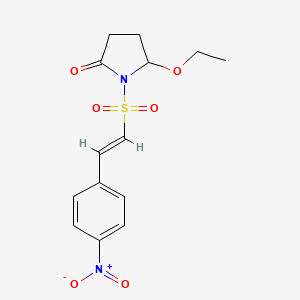
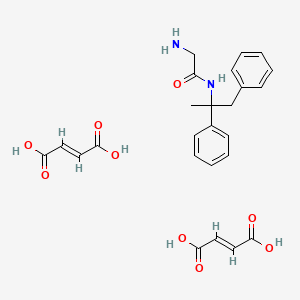




![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
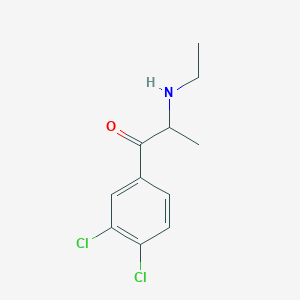

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
